N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide
Description
N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a thiophene ring with a cycloheptathiophene moiety
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-2-28-16-12-10-15(11-13-16)24-22(27)20-17-7-4-3-5-8-18(17)30-23(20)25-21(26)19-9-6-14-29-19/h6,9-14H,2-5,7-8H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHYIBWBRJYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the cycloheptathiophene moiety. The final step involves the coupling of the 4-ethoxyphenylcarbamoyl group under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
tert-Butyl carbamate: A carbamate compound used in organic synthesis.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.
Uniqueness
N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a cycloheptathiophene moiety, which imparts distinct chemical and physical properties not found in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
